molecular formula C11H9Br2N3O2 B7658945 2-[(5,7-Dibromoquinolin-8-yl)oxy]acetohydrazide

2-[(5,7-Dibromoquinolin-8-yl)oxy]acetohydrazide

Cat. No.: B7658945
M. Wt: 375.02 g/mol
InChI Key: KBXMNCSOWIWWKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5,7-Dibromoquinolin-8-yl)oxy]acetohydrazide is a useful research compound. Its molecular formula is C11H9Br2N3O2 and its molecular weight is 375.02 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Anti-tubercular Agents : Hydrazone derivatives containing quinoline nucleus were synthesized and tested for anti-tuberculosis activity. Zinc complexes of these hydrazone derivatives demonstrated significant anti-tuberculosis effects, with some showing activity comparable to first and second-line drugs used in tuberculosis treatment (Mandewale et al., 2016).

  • Antimicrobial Activity : The antimicrobial activity of various derivatives was investigated. Compounds synthesized from 2-[(5,7-Dibromoquinolin-8-yl)oxy]acetohydrazide demonstrated significant inhibition of bacterial and fungal growth, highlighting their potential as antimicrobial agents (Ahmed et al., 2006).

  • Anti-inflammatory and Analgesic Agents : New derivatives were synthesized and evaluated for anti-inflammatory and analgesic activities. Some compounds showed potent activity, indicating their potential as non-steroidal anti-inflammatory and analgesic agents (Bhati, 2013).

  • Corrosion Inhibition : A study demonstrated the effectiveness of 2-[(2-Methylquinolin-8-yl)oxy]acetohydrazide in inhibiting corrosion of mild steel in hydrochloric acid solutions, suggesting its application in corrosion protection (Kumari et al., 2017).

  • Cytotoxicity and Anticancer Activity : Several studies focused on the synthesis of new derivatives and evaluating their cytotoxic and anticancer activities. Compounds containing the this compound moiety showed promising results against various cancer cell lines, indicating their potential in cancer treatment (Dung et al., 2022).

  • Monoamine Oxidase Inhibitory Activities : N'-substituted benzylidene derivatives of the compound showed inhibitory activity against human monoamine oxidase (MAO) A and B, important for the treatment of neurological disorders (Amer et al., 2020).

Properties

IUPAC Name

2-(5,7-dibromoquinolin-8-yl)oxyacetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br2N3O2/c12-7-4-8(13)11(18-5-9(17)16-14)10-6(7)2-1-3-15-10/h1-4H,5,14H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXMNCSOWIWWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2Br)Br)OCC(=O)NN)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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